Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a nitrogen-containing bicyclic compound with the molecular formula C10H17NO2. It features an 8-azabicyclo[3.2.1]octane core structure, which consists of a six-membered ring fused with a five-membered ring containing a nitrogen atom at the bridgehead position. The compound has an ethyl carboxylate group attached at the 3-position of the bicyclic system.
Key characteristics:
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical transformations:
While specific biological activities of ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate are not directly reported, compounds containing the 8-azabicyclo[3.2.1]octane scaffold have shown various pharmacological properties:
Several methods have been reported for the synthesis of 8-azabicyclo[3.2.1]octane derivatives:
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate and its derivatives find applications in:
While specific interaction studies for ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate are not reported, related compounds have shown interactions with:
Several compounds share structural similarities with ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate:
The uniqueness of ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate lies in its specific substitution pattern and the presence of both an ester group and a bridgehead nitrogen atom, making it a versatile building block for further chemical modifications and potential biological applications.
The exploration of tropane alkaloids dates to the early 19th century, when Friedrich Gaedcke first isolated cocaine in 1855, marking the beginning of systematic studies on bicyclic amine derivatives. By 1880, Kraut and Lossen demonstrated that tropane alkaloids could be hydrolyzed into tropine and tropic acid, laying the foundation for synthetic modifications. Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate emerged as a semi-synthetic derivative of these natural products, designed to overcome the limited stability and selectivity of early tropane esters.
The compound’s development parallels advancements in stereoselective synthesis. For instance, the palladium-catalyzed alkoxycarbonylation of 3-tropinone enol triflates, reported by Cheng et al., enabled efficient access to methyl trop-2-ene-3-carboxylate—a precursor to ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate. This methodology addressed historical challenges in controlling the stereochemistry of bicyclic tropane derivatives, which had previously relied on low-yield natural extractions.
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate exemplifies the strategic importance of heterocyclic intermediates in organic synthesis. Its bicyclic framework serves as a template for constructing complex molecular architectures through cyclization and functional group transfer reactions. For example, the compound’s ester moiety facilitates nucleophilic acyl substitutions, enabling the introduction of aryl or alkyl groups at the C-3 position.
Table 1: Key Synthetic Applications of Ethyl 8-Azabicyclo[3.2.1]octane-3-carboxylate
The compound’s rigidity and nitrogen bridgehead also enhance its utility in asymmetric catalysis, where it acts as a chiral auxiliary in enantioselective reactions.
In drug development, ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a precursor to over 20 active pharmaceutical ingredients (APIs), including antispasmodics, bronchodilators, and anticholinergics. Its derivatives exhibit enhanced metabolic stability compared to natural tropane alkaloids, as seen in the synthesis of cocaethylene—a semi-synthetic analog of cocaine with altered pharmacokinetic properties.
Recent advances have leveraged the compound’s scaffold to develop dopamine reuptake inhibitors and nicotinic acetylcholine receptor modulators, highlighting its versatility in addressing neurological targets. The ethyl ester group, in particular, improves lipid solubility, facilitating blood-brain barrier penetration in central nervous system (CNS)-targeted therapies.
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate represents a systematic nomenclature that follows International Union of Pure and Applied Chemistry conventions for bicyclic nitrogen-containing heterocycles [1]. The compound belongs to the tropane alkaloid family, characterized by the 8-azabicyclo[3.2.1]octane core structure with an ethyl ester functional group attached at the 3-position [2]. The systematic name reflects the bridged bicyclic nature of the molecule, where the numbers in brackets [3.2.1] indicate the number of carbon atoms in each bridge connecting the nitrogen-containing ring system [3].
The International Union of Pure and Applied Chemistry numbering system for tropane derivatives follows specific conventions established for bicyclic structures [4]. The carbon atom bearing the nitrogen substituent is designated as position 8, while the carbon atoms of the bicyclic framework are numbered sequentially [5]. The carboxylate functionality at position 3 represents a key structural feature that influences the compound's chemical properties and biological activity [6].
According to chemical database records, this compound can be identified by multiple systematic names, including 8-azabicyclo[3.2.1]octane-3-carboxylic acid ethyl ester [1] [2]. The molecular formula C₁₀H₁₇NO₂ reflects the presence of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms [7]. The molecular weight is calculated to be 183.24 grams per mole, consistent with the ethyl ester derivative of the tropane carboxylic acid [8].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₂ | [7] |
| Molecular Weight | 183.24 g/mol | [8] |
| International Union of Pure and Applied Chemistry Name | ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate | [1] |
| Chemical Abstracts Service Number | 155600-93-4 | [8] |
The bicyclo[3.2.1]octane core represents a fundamental architectural motif found in numerous natural products and synthetic compounds [9] [10]. This bicyclic system consists of two fused rings sharing a common nitrogen atom, creating a rigid three-dimensional framework that significantly influences the compound's conformational properties [11]. The bridged structure is characterized by three bridges of different lengths: a three-carbon bridge, a two-carbon bridge, and a one-carbon bridge, all connecting two bridgehead positions [12].
The structural rigidity of the bicyclo[3.2.1]octane scaffold arises from its unique bridging pattern, which restricts conformational flexibility compared to monocyclic systems [13]. The nitrogen atom at position 8 serves as a crucial bridgehead, participating in the formation of both rings and influencing the overall molecular geometry [14]. This bicyclic architecture is particularly significant in medicinal chemistry due to its prevalence in bioactive natural products and its ability to present functional groups in defined spatial orientations [15].
Crystallographic studies of tropane derivatives have revealed specific geometric parameters for the bicyclo[3.2.1]octane framework [16]. The bond lengths within the bicyclic system typically range from 1.47 to 1.55 Angstroms for carbon-carbon bonds, while carbon-nitrogen bonds measure approximately 1.46 to 1.47 Angstroms [16] [17]. The bond angles around the bridgehead carbons are constrained by the bicyclic geometry, typically measuring between 104° and 112° [16].
| Structural Parameter | Typical Range | Reference |
|---|---|---|
| Carbon-Carbon Bond Length | 1.47-1.55 Å | [16] |
| Carbon-Nitrogen Bond Length | 1.46-1.47 Å | [16] |
| Bridgehead Bond Angles | 104-112° | [16] |
| Ring System | Fused 6/5 bicyclic | [18] |
The three-dimensional structure of the bicyclo[3.2.1]octane core can be described as a fusion of piperidine and pyrrolidine ring systems sharing a common nitrogen atom [18]. This arrangement creates a chair-like conformation for the six-membered ring component, while the five-membered ring adopts an envelope conformation [18]. The rigid nature of this bicyclic system makes it particularly valuable in drug design, as it can serve as a conformationally restricted scaffold for presenting pharmacophoric groups [19].
The ethyl carboxylate functional group at position 3 of the tropane skeleton represents a critical structural element that significantly influences the compound's chemical and physical properties [20] [21]. Ester functional groups are characterized by a carbonyl center that gives rise to specific bond angles of approximately 120° due to sp² hybridization [20]. The carboxylate moiety exhibits distinctive spectroscopic properties, including an intense infrared absorption band in the range of 1730-1750 cm⁻¹ corresponding to the carbon-oxygen double bond stretching vibration [21].
The orientation of the carboxylate group relative to the tropane skeleton depends on the stereochemistry at the 3-position [5] [22]. In tropane derivatives, substituents at position 3 can adopt either axial or equatorial orientations relative to the chair conformation of the six-membered ring component [5]. The spatial arrangement of the ethyl ester group influences the compound's conformational preferences and intermolecular interactions [16].
The azabicyclic motif, centered on the nitrogen atom at position 8, represents another key functional element [23]. Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding interactions and their basic properties [23]. The nitrogen atom in the tropane system can exist in different protonation states depending on the environmental conditions, affecting the compound's solubility and biological activity [24].
| Functional Group | Key Properties | Spectroscopic Signature |
|---|---|---|
| Ethyl Carboxylate | Ester carbonyl, sp² hybridization | Infrared: 1730-1750 cm⁻¹ [21] |
| Azabicyclic Nitrogen | Basic character, hydrogen bonding | Nuclear Magnetic Resonance chemical shifts [23] |
| Tropane Skeleton | Rigid bicyclic framework | Characteristic fragmentation patterns [25] |
The interaction between the carboxylate and azabicyclic motifs within the same molecular framework creates unique chemical properties [26]. The electron-withdrawing nature of the ester group can influence the basicity of the nitrogen atom, while the rigid tropane skeleton constrains the relative positioning of these functional groups [27]. This spatial relationship is crucial for understanding the compound's reactivity and potential biological interactions [26].
The tropane skeleton contains multiple stereogenic centers that significantly influence the compound's three-dimensional structure and properties [5] [22]. The bicyclo[3.2.1]octane framework possesses inherent chirality due to the presence of bridgehead carbons and substituted positions [28]. The stereochemistry at position 3, where the carboxylate group is attached, is particularly important for determining the compound's overall conformation and biological activity [5].
Tropane derivatives can exist as different stereoisomers depending on the orientation of substituents relative to the bicyclic framework [5] [22]. The terms exo and endo are commonly used to describe the spatial relationship of substituents to the tropane skeleton, where exo refers to substituents pointing away from the bicyclic bridge system, and endo refers to substituents pointing toward the bridge [22]. These stereochemical designations are crucial for understanding structure-activity relationships in tropane-based compounds [28].
The absolute configuration of tropane derivatives is typically determined using advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and circular dichroism [5]. The International Union of Pure and Applied Chemistry recommendations for tropane numbering specify that the skeleton should be numbered clockwise, starting from carbon-1 at the "back" when the substituent at carbon-3 is positioned to the right [4]. However, the numbering convention may change depending on the specific substitution pattern to ensure that substituents receive the lowest possible numbers [4].
| Stereochemical Feature | Description | Impact on Properties |
|---|---|---|
| Bridgehead Chirality | Inherent to bicyclic structure | Determines overall molecular shape [28] |
| Substituent Orientation | Exo vs. endo positioning | Affects biological activity [22] |
| Absolute Configuration | Spatial arrangement of atoms | Influences pharmacological properties [5] |
Computational studies have provided insights into the preferred conformations of tropane derivatives and the energy barriers associated with conformational changes [17] [19]. The rigid nature of the bicyclo[3.2.1]octane skeleton restricts conformational flexibility, resulting in well-defined three-dimensional structures that can be accurately predicted using molecular modeling techniques [19]. These computational approaches have proven valuable for understanding the stereochemical requirements for biological activity in tropane-based compounds [17].
The synthesis of ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate builds upon the foundational work established by Robert Robinson's tropinone synthesis, which represents one of the most elegant biomimetic reactions in organic chemistry [1] [2]. Robinson's original 1917 synthesis utilized succinaldehyde, methylamine, and acetonedicarboxylic acid to construct the tropane core structure through an intramolecular double Mannich reaction [1] [2].
The classical Robinson synthesis operates through a well-defined mechanistic pathway involving nucleophilic addition of methylamine to succinaldehyde, followed by loss of water to create an imine intermediate [3]. This is succeeded by intramolecular addition of the imine nitrogen to form the bicyclic framework [3]. The reaction demonstrates exceptional biomimetic character, as biosynthesis employs identical building blocks, making it a prime example of biogenetic-type synthesis [1] [3].
Modern derivatives of the Robinson synthesis have achieved significant improvements in yield and reaction conditions. The original synthesis provided tropinone in 17% yield, but subsequent modifications incorporating acetonedicarboxylic acid as an activating group increased yields to 42% [1]. Further optimization using the calcium salt of acetonedicarboxylic acid under physiological pH conditions elevated yields to exceed 90% [1].
Contemporary catalytic variations have introduced metal-mediated approaches to the tropinone synthesis. Ruthenium complex-catalyzed systems utilizing potassium hydroxide and sodium tetrafluoroborate achieve yields of 70% under reflux conditions in acetone for 12 hours [1]. These methodologies demonstrate that classical synthetic approaches can be enhanced through modern catalytic techniques while maintaining the fundamental mechanistic principles.
| Reactant System | Yield (%) | Reaction Conditions | Key Features |
|---|---|---|---|
| Succindialdehyde + Methylamine + Acetone | 17 | Aqueous solution, room temperature | Original biomimetic synthesis |
| Succindialdehyde + Methylamine + Acetonedicarboxylic acid | 42 | Aqueous solution, acidification/heating | Improved with activating groups |
| Succindialdehyde + Methylamine + Acetonedicarboxylic acid (Ca salt) | 90 | Physiological pH, thermal decarboxylation | Optimized pH conditions |
| Modified conditions with KOH/NaBF4 | 70 | 100°C, 12h, inert atmosphere | Oppenauer oxidation |
| Ruthenium complex catalyzed | 85 | Reflux, acetone, 12h | Metal catalysis |
Contemporary synthetic methodology has witnessed remarkable advances in transition metal-catalyzed approaches for constructing azabicyclic frameworks. These methodologies offer superior selectivity, efficiency, and functional group tolerance compared to classical approaches [4] [5] [6].
Palladium-catalyzed cascade reactions represent a particularly powerful approach for azabicyclic synthesis. The aza-Wacker/Povarov cascade reaction employs highly electrophilic palladium catalysts to convert anilines and 1,6-dienes into hexahydro-cyclopenta[b]quinolines with yields up to 79% and diastereoselectivity exceeding 20:1 [4]. This methodology demonstrates exceptional substrate scope compatibility with various sensitive functional groups and enables late-stage modifications of natural products and pharmaceutical compounds [4].
Copper-catalyzed enantioselective alkene carboamination provides access to 6-azabicyclo[3.2.1]octanes through a process that creates two new rings simultaneously [7]. Using Ph-Box-Cu2 or related catalysts in the presence of manganese dioxide as stoichiometric oxidant, N-sulfonyl-2-aryl-4-pentenamines are converted to azabicyclic products in moderate to good yields with generally excellent enantioselectivities [7]. The reaction forms two new stereocenters, and the carbon-carbon bond-forming arene addition represents a net carbon-hydrogen functionalization [7].
Ruthenium-catalyzed intramolecular metathesis approaches have proven highly effective for synthesizing bridged azabicyclic compounds. The methodology utilizes ruthenium catalysts such as Cp*Ru(COD)Cl for cyclization of azabenzonorbornadienes with alkynes, leading to dihydrobenzoindole frameworks [8]. Depending on the alkyne structure and ruthenium catalyst employed, either dihydrobenzoindole products or [2+2] cycloaddition products can be formed selectively [8].
Copper-catalyzed cascade reactions involving diazo compounds with 1,n-allenynes provide efficient access to 3-azabicyclo[m.2.0] ring systems [5] [9]. These reactions proceed through intermolecular cross-coupling to form bisallene intermediates, followed by subsequent intramolecular [2+2] cycloaddition under mild conditions [5]. The methodology exhibits excellent chemo- and regioselectivity while providing moderate to excellent yields [5] [9].
| Catalyst System | Ring System Formed | Yield Range (%) | Selectivity | Key Advantages |
|---|---|---|---|---|
| Palladium(II)/Aerobic conditions | Hexahydro-cyclopenta[b]quinolines | 65-79 | dr > 20:1 | One-pot cascade reaction |
| Copper(II)/Ph-Box ligand/MnO2 | 6-Azabicyclo[3.2.1]octanes | Moderate to good | Excellent ee | Enantioselective formation |
| Ruthenium(II)/Cp*RuCl complexes | Dihydrobenzoindole frameworks | Good yields | Single regio/stereoisomer | Broad alkyne scope |
| Palladium(0)/Heck conditions | Aza-tetracyclic structures | High yields | cis/cis-fused | Stereoselective cyclization |
| Copper(I)/Diazo compounds | 3-Azabicyclo[m.2.0] systems | Moderate to excellent | Chemo/regioselective | Mild reaction conditions |
The ethoxycarbonyl group serves a dual role as both an activating and protective group in azabicyclic synthesis, offering significant advantages in streamlining synthetic routes [10] [11]. This approach represents a major advancement in protective group methodology, enabling simultaneous protection and activation functions that eliminate tedious manipulation steps [10].
N-Ethoxycarbonyl activation has proven particularly valuable in N-acyl-Pictet-Spengler condensations for synthesizing 1-benzyltetrahydroisoquinolines [10] [11]. Unlike N-Boc groups, which are not reliably resistant to strongly acidic cyclization conditions, ethoxycarbonyl groups provide stable protection under these harsh conditions [10]. The methodology enables replacement of unstable arylacetaldehyde building blocks with more accessible ω-methoxystyrenes as arylacetaldehyde equivalents [10].
Phenol protection using ethoxycarbonyl groups offers distinct advantages over traditional protective groups such as isopropoxy, TIPS, benzyl, or benzoyl protection [10]. The main advantage lies in the ability to perform dual transformations in single operations: Route A involves reduction with lithium alanate, leading to N-methyl groups and reductive cleavage of carbonate-protected phenols [10]. Route B utilizes treatment with alkyllithium compounds, which removes all ethoxycarbonyl groups and provides N-nor analogues [10].
In situ protection methodology represents a sophisticated approach that enables selective transformation of carbonyl groups while reversing reactivity patterns [12]. These techniques remove complicated protection-deprotection sequences by installing protective groups that are removed following reaction at another center [12]. The methodology proves particularly valuable for designing selective, one-pot transformations of less reactive carbonyl groups in the presence of more reactive counterparts [12].
The dual use of ethoxycarbonyl groups significantly shortens synthetic routes to hydroxylated 1-benzyltetrahydroisoquinolines [11]. After ring closure, ethoxycarbonyl-protected phenols undergo simultaneous deprotection and carbamate group processing, either through lithium alanate reduction to give N-methylated phenolic products or through methyllithium treatment to provide alkaloids with free N-H functionality [11].
| Protection Strategy | Application | Deprotection Method | Advantages | Final Products |
|---|---|---|---|---|
| N-Ethoxycarbonyl activation | N-acyl-Pictet-Spengler reactions | Lithium alanate reduction | Avoids tedious manipulations | N-Methylated products |
| Phenol ethoxycarbonyl protection | Alkaloid synthesis | Methyllithium treatment | Dual functionality | Free phenolic alkaloids |
| Dual protection/activation | Tetrahydroisoquinoline synthesis | Combined reduction/deprotection | Shortened synthetic routes | Benzyltetrahydroisoquinolines |
| In situ protection methodology | Selective carbonyl transformations | One-pot removal | Removes protection/deprotection steps | Selectively functionalized compounds |
| Carbonate protection | Phenolic compound protection | Reductive cleavage | Compatible with acidic conditions | Protected intermediates |
The purification of bicyclic ester derivatives requires specialized techniques that account for the unique structural features and chemical properties of these compounds [13] [14] [15]. Column chromatography remains the most widely utilized purification method, though crystallization and recrystallization techniques often achieve superior purity levels [15].
Column chromatography purification typically employs silica gel or alumina as stationary phases, with TLC-grade alumina proving particularly effective for azabicyclic compounds [14] [16]. Mobile phase systems commonly utilize dichloromethane/petroleum ether or hexanes/ethyl acetate gradients [14]. Flash column chromatography conditions enable rapid purification with excellent resolution, and gradient elution techniques provide optimal separation of closely related compounds [14].
Recrystallization techniques offer superior purification compared to column chromatography for compounds exhibiting appropriate crystallization properties [15]. Bicyclic esters generally crystallize well due to their rigidity and heterocyclic nature [15]. Critical solvent selection requires using either non-hydroxylic solvents such as toluene or the alcohol from which the ester is derived to avoid alcohol exchange reactions [13]. Suitable crystallization solvents include corresponding alcohols, aqueous alcohols, toluene/petroleum ether mixtures, and chloroform/toluene systems [13].
Preparative High-Performance Liquid Chromatography provides ultra-pure compound isolation for complex mixtures [17] [18]. Reverse-phase HPLC utilizing Luna C18 columns with water/acetonitrile mobile phases containing trifluoroacetic acid enables precise fraction collection guided by LC-MS detection [18]. The methodology proves particularly valuable for final purification steps where maximum purity is required [17].
Vacuum distillation offers an effective purification method for liquid bicyclic esters, particularly when combined with other techniques [19]. Operating at reduced pressures of 7-8 mmHg with temperature ranges of 145-170°C enables distillation of ester fractions while minimizing thermal decomposition [19]. This approach proves especially useful for removing residual solvents and low-boiling impurities [19].
Combined purification strategies optimize purity by sequentially employing multiple techniques [19]. A rational purification sequence includes initial ethanol removal by distillation followed by secondary separation, then vacuum distillation, and finally adsorption product polishing [19]. This sequence enables recycling of surplus ethanol while removing impurities including glycerol, soaps, and unconverted acylglycerols [19].
| Purification Method | Stationary Phase/Conditions | Mobile Phase/Solvents | Purity Achieved | Special Considerations |
|---|---|---|---|---|
| Column Chromatography | Silica gel, alumina (TLC grade) | DCM/petroleum ether, hexanes/EtOAc | Good to excellent | Gradient elution, flash conditions |
| Recrystallization | Ethyl acetate, toluene/petroleum ether | Corresponding alcohols, non-hydroxylic | Superior to chromatography | Avoid alcohol exchange |
| Preparative HPLC | Luna C18, reverse phase | Water/acetonitrile with TFA | Ultra-pure fractions | LC-MS fraction detection |
| Vacuum Distillation | 7-8 mmHg, 145-170°C | N/A (distillation) | High purity esters | Temperature/pressure control |
| Combined Methods | Sequential purification | Multiple solvent systems | Maximum purity | Method combination optimization |